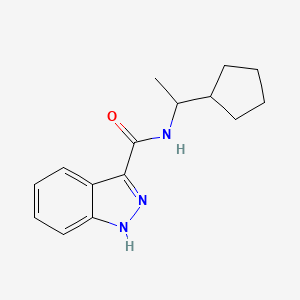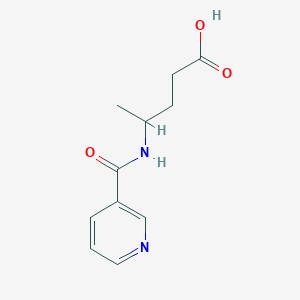
N-(1-cyclopentylethyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopentylethyl)-1H-indazole-3-carboxamide, commonly known as CYCLOPENTYLINDAZOLE or CPI, is a synthetic cannabinoid that has been gaining attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2008 by Pfizer, and its chemical structure is similar to that of the well-known cannabinoid THC (tetrahydrocannabinol).
Wirkmechanismus
CPI acts as a partial agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a role in regulating several physiological processes, including pain perception, inflammation, and immune function. By interacting with these receptors, CPI can modulate the activity of the endocannabinoid system and affect these processes.
Biochemical and Physiological Effects:
CPI has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate pain perception. Additionally, CPI has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPI in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and is less expensive than natural cannabinoids. Additionally, CPI has a longer half-life than THC, which makes it more stable and easier to work with in experiments. However, one limitation of using CPI is that it is a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on CPI. One area of focus could be on its potential as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research could be on its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of CPI and how it interacts with the endocannabinoid system. Overall, CPI shows promise as a potential therapeutic agent, and more research is needed to fully explore its applications.
Synthesemethoden
The synthesis of CPI involves a multistep process that starts with the reaction of 1H-indazole-3-carboxylic acid with cyclopentylmagnesium bromide. This reaction produces 1-(cyclopentylmethyl)-1H-indazole-3-carboxylic acid, which is then converted to CPI through a coupling reaction with N,N-diisopropylethylamine and 1-(chlorocarbonyl)imidazole.
Wissenschaftliche Forschungsanwendungen
CPI has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that CPI exhibited potent anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it could be a promising treatment for inflammatory diseases. Another study showed that CPI had antitumor activity in human prostate cancer cells, indicating that it could be a potential cancer therapy.
Eigenschaften
IUPAC Name |
N-(1-cyclopentylethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10(11-6-2-3-7-11)16-15(19)14-12-8-4-5-9-13(12)17-18-14/h4-5,8-11H,2-3,6-7H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHXXVWTXSKXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopentylethyl)-1H-indazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)

![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)
![2-[(2-Fluoro-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578242.png)
![2-[(3-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578251.png)
![2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)
![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)
